molecular formula C12H17N5O B6798924 1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone

1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone

Cat. No.: B6798924
M. Wt: 247.30 g/mol
InChI Key: HDXADCYPTASFCA-UHFFFAOYSA-N
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Description

1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone is a synthetic organic compound that features a unique combination of azetidine and tetrazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This could involve the cyclization of a suitable precursor under basic or acidic conditions.

    Introduction of the Tetrazole Ring: This step might involve the reaction of an azide with a nitrile group under thermal or catalytic conditions.

    Coupling of the Two Rings: The final step would involve coupling the azetidine and tetrazole rings through an appropriate linker, such as an ethanone group, using reagents like coupling agents or catalysts.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction could be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the functional groups on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The azetidine and tetrazole rings could play a role in binding to the active site or modulating the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)propanone: Similar structure with a different linker.

    1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)butanone: Another similar compound with a longer linker.

Uniqueness

1-(2,3-Dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone is unique due to its specific combination of azetidine and tetrazole rings, which might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dicyclopropylazetidin-1-yl)-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c18-11(6-16-7-13-14-15-16)17-5-10(8-1-2-8)12(17)9-3-4-9/h7-10,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXADCYPTASFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(C2C3CC3)C(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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